

An In-Depth Technical Guide to CAS Number 85250-67-5

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Compound of Interest

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|----------------|--|
| Compound Name: | <i>3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride</i> |
| CAS No.: | <i>1374659-40-1</i> |
| Cat. No.: | <i>B1455106</i> |

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A comprehensive review of existing literature and data for the chemical entity identified by CAS Registry Number 85250-67-5 proved inconclusive. Extensive searches of chemical databases, scientific literature, and regulatory resources did not yield any specific information for a compound associated with this identifier.

This guide addresses the current void of information and provides a framework for approaching the characterization of a novel or uncharacterized chemical entity, should a sample corresponding to this CAS number become available.

Part 1: The Enigma of CAS 85250-67-5

As of the latest search, CAS number 85250-67-5 does not correspond to a publicly documented chemical substance. This situation can arise from several possibilities:

- Confidential Business Information (CBI): The substance may be part of a regulated submission where the specific chemical identity is protected as a trade secret.
- Deactivated or Deleted Number: The CAS number may have been erroneously assigned and subsequently removed from the active registry.
- Novel or Obscure Compound: The substance may be a very new or highly specialized research compound with no published data.

Given the absence of foundational data, this document will pivot to a prospective guide. It will outline the necessary steps a researcher or drug development professional would take to characterize a compound de novo, using the placeholder "Substance 85250-67-5" to illustrate the process.

Part 2: A Roadmap for Characterization

Should a physical sample of Substance 85250-67-5 be obtained, a systematic approach to its characterization is paramount. The following sections detail the experimental and analytical workflows that would be employed.

Structural Elucidation and Physicochemical Profiling

The initial and most critical step is to determine the molecular structure and fundamental properties of the unknown substance.

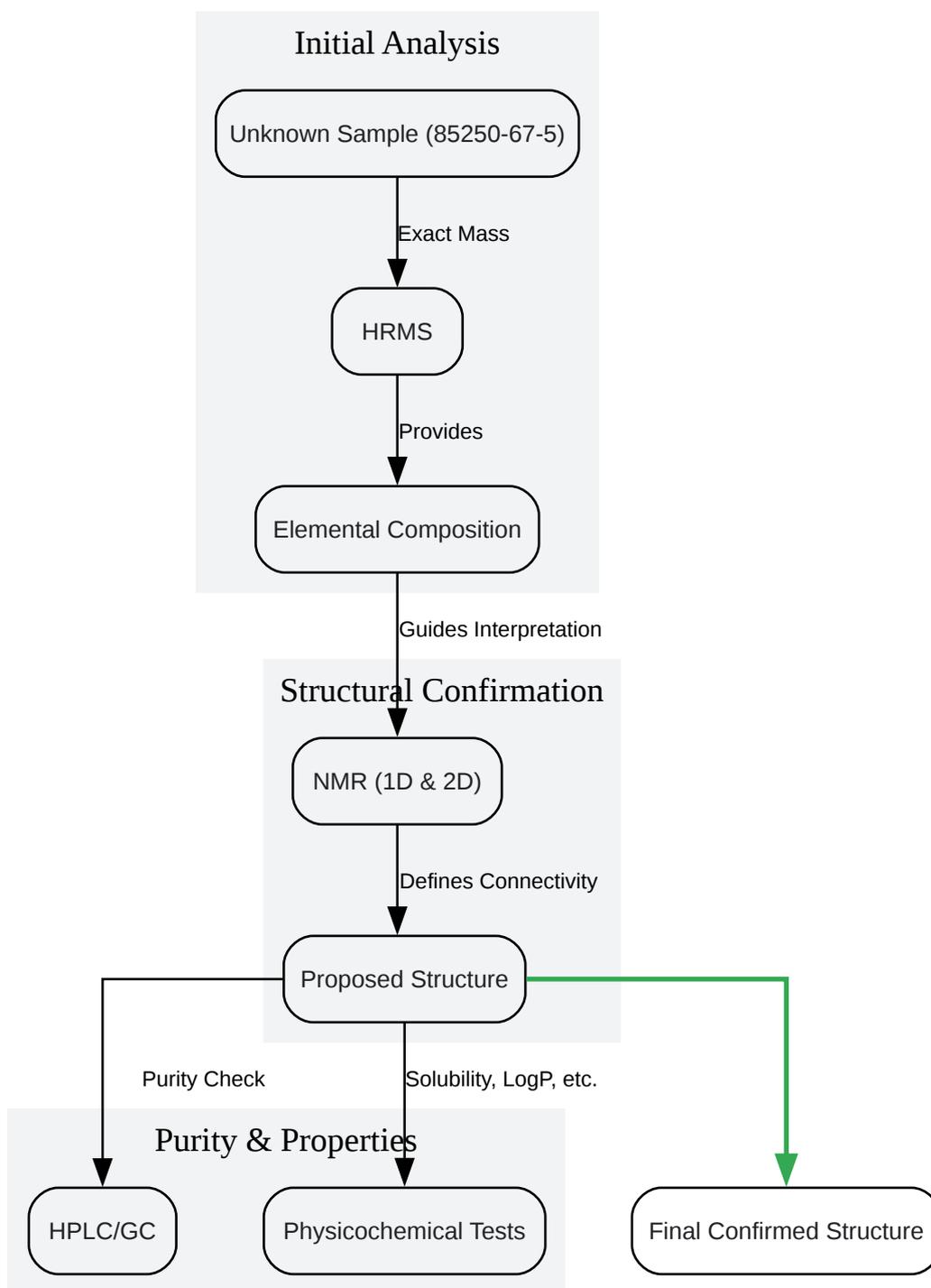
Table 1: Core Physicochemical and Structural Analysis Plan

| Parameter | Experimental Method(s) | Rationale & Causality |
|--------------------------|---|--|
| Molecular Formula & Mass | High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) | Provides the exact mass and elemental composition, which is the first step in identifying the molecular formula. |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹ H, ¹³ C, COSY, HSQC, HMBC) | Elucidates the connectivity of atoms within the molecule, revealing the complete chemical structure. |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV/Vis and/or Mass Spec Detection, Gas Chromatography (GC) if volatile | Quantifies the percentage of the active compound versus impurities, which is critical for all subsequent biological and toxicological testing. |
| Appearance | Visual Inspection | A basic but important descriptor (e.g., crystalline solid, oil, color). |
| Solubility | Testing in a panel of standard solvents (e.g., water, DMSO, ethanol, methanol) | Determines appropriate vehicles for in vitro and in vivo testing and informs purification strategies. |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | A key indicator of purity for crystalline solids. |
| LogP/LogD | Calculated (e.g., from structure) and/or experimentally determined (e.g., shake-flask method) | Predicts the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- System Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
 - Flow Rate: 1.0 mL/min
 - Detector: UV/Vis at 254 nm and 280 nm (or a PDA detector to scan a wider range)
- Sample Preparation:
 - Accurately weigh approximately 1 mg of Substance 85250-67-5.
 - Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
 - Perform serial dilutions to generate standards for linearity and limit of detection/quantification.
- Gradient Elution:
 - 0-2 min: 5% Mobile Phase B
 - 2-15 min: Ramp linearly from 5% to 95% Mobile Phase B
 - 15-18 min: Hold at 95% Mobile Phase B
 - 18-18.1 min: Return to 5% Mobile Phase B
 - 18.1-22 min: Equilibrate at 5% Mobile Phase B
- Data Analysis:
 - Integrate the peak area of the main component and any impurities.
 - Calculate purity as: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100\%$.

Diagram: Workflow for Structural Elucidation



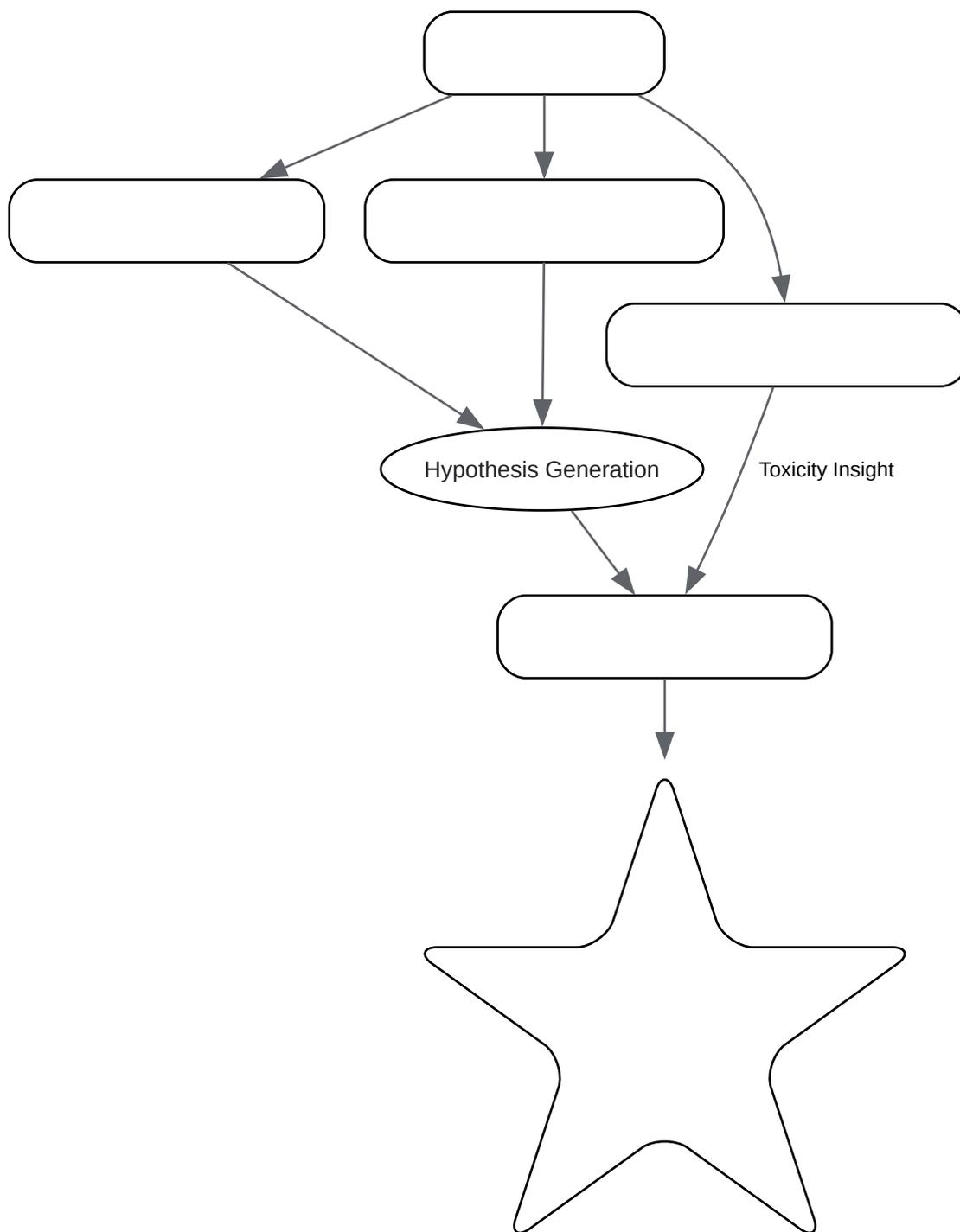
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Caption: A logical workflow for the initial characterization of an unknown compound.

In Silico and In Vitro Biological Screening

With a confirmed structure, computational tools and initial biological assays can provide insights into the potential therapeutic applications and liabilities of Substance 85250-67-5.

Diagram: Early-Stage Biological Evaluation Funnel



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Caption: A typical funnel approach for early-stage biological profiling.

Experimental Protocol: MTT Assay for Cytotoxicity

- Cell Culture:
 - Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if anti-cancer activity is hypothesized) in a 96-well plate at a density of 5,000-10,000 cells per well.
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment:
 - Prepare a 10 mM stock solution of Substance 85250-67-5 in DMSO.
 - Perform a serial dilution to create a range of concentrations (e.g., 100 μM, 30 μM, 10 μM, 3 μM, 1 μM, etc.).
 - Add the compound dilutions to the cells (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
 - Incubate for 48-72 hours.
- MTT Addition and Incubation:
 - Add 20 μL of 5 mg/mL MTT reagent to each well.
 - Incubate for 3-4 hours until purple formazan crystals are visible.
- Solubilization and Measurement:
 - Carefully remove the media and add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a plate reader.

- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the dose-response curve and determine the IC_{50} (the concentration at which 50% of cell growth is inhibited).

Part 3: Concluding Remarks and Future Directions

The identity and properties of the substance designated by CAS number 85250-67-5 remain unknown. This guide serves as a testament to the structured and rigorous process required to characterize a new chemical entity. The logical progression from structural elucidation to biological screening is fundamental to modern drug discovery and chemical safety assessment.

Should this CAS number be linked to a specific molecule in the future, the protocols and workflows described herein provide a robust framework for its scientific investigation. Any researchers encountering this substance are encouraged to perform the foundational characterization experiments outlined in this document to contribute to the public body of scientific knowledge.

References

As no specific literature or data could be found for CAS 85250-67-5, a conventional reference list is not applicable. The methodologies described are standard practices in the fields of analytical chemistry, medicinal chemistry, and cell biology, and are detailed in numerous textbooks and methods journals.

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